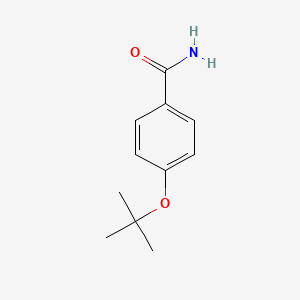

4-(tert-Butoxy)benzamide

Description

Overview of 4-(tert-Butoxy)benzamide within the Benzamide (B126) Chemical Class

This compound is an organic compound belonging to the benzamide chemical class. Its structure features a benzamide core substituted with a tert-butoxy (B1229062) group at the para, or 4-position, of the benzene (B151609) ring. The IUPAC name for this compound is this compound. vulcanchem.com The benzamide functional group consists of a benzene ring attached to an amide group (-CONH2). These compounds are of significant interest in organic chemistry and biochemistry as they are integral to the structure of many natural products, as well as agricultural and pharmaceutical compounds. researchgate.net

The key identifiers for this compound are presented in the table below.

| Property | Value |

| CAS Number | 99985-67-8 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| SMILES | CC(C)(C)OC1=CC=C(C=C1)C(=O)N |

A table summarizing the key identifiers of this compound.

Significance of Benzamide Derivatives with Ether and Alkyl Moieties in Contemporary Chemical Research

Benzamide derivatives that incorporate both ether and alkyl groups are a focal point of contemporary chemical research due to their diverse biological activities and applications. The presence of these moieties can influence the compound's physicochemical properties, such as lipophilicity and steric bulk, which in turn can affect its interaction with biological targets.

For instance, the tert-butyl group, a bulky alkyl moiety, can enhance the binding affinity and specificity of a compound to its target. This is exemplified in the development of N-[4-(tert-butyl) cyclohexyl]-substituted benzamides, which have been investigated for their anti-inflammatory and analgesic properties. researchgate.net The ether linkage, on the other hand, can introduce conformational flexibility and influence the compound's solubility and metabolic stability.

The combination of these functional groups has led to the discovery of benzamide derivatives with a wide range of potential therapeutic applications, including:

Anticancer agents: Certain benzamide derivatives have shown promise as inhibitors of enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), which are involved in cancer progression. nih.govgoogle.com

Antiviral agents: Researchers have identified 4-(aminomethyl)benzamides as potent inhibitors of Ebola and Marburg virus entry. nih.gov

Antibacterial agents: Novel benzamide structures have demonstrated potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). google.com

Neuroprotective agents: Benzamide derivatives have been explored for their potential in preventing dopamine (B1211576) depletion in models of neurodegenerative diseases.

Historical and Current Research Landscape of Analogous Benzamide Compounds

The study of benzamide and its derivatives has a long history, with early research focusing on their synthesis and basic chemical properties. Over time, the discovery of their diverse biological activities has propelled them to the forefront of medicinal chemistry research.

Historically, simple benzamides were recognized for their chemical reactivity and use as intermediates in organic synthesis. The development of synthetic methodologies, such as the Schotten-Baumann reaction, facilitated the preparation of a wide array of N-substituted benzamides. researchgate.net

Current research continues to explore the vast chemical space of benzamide derivatives. A significant area of focus is the development of compounds with improved efficacy and reduced side effects for various diseases. For example, researchers are designing and synthesizing novel N-benzimidazol-2-yl benzamide analogues as allosteric activators of human glucokinase for the potential treatment of type-2 diabetes. researchgate.net Furthermore, the synthesis of tryptamine-based benzamide derivatives is being explored to discover new antimicrobial agents. researchgate.net

The investigation of structure-activity relationships (SAR) is a crucial aspect of modern benzamide research. By systematically modifying the substituents on the benzamide scaffold, chemists can elucidate the key structural features required for a desired biological activity. nih.gov This approach has been instrumental in the optimization of benzamide-based inhibitors for various enzymes and receptors.

Rationale for Investigating this compound and Identified Research Gaps

The specific combination of a tert-butoxy group and a primary amide on the benzamide core of this compound presents a unique structural motif that warrants further investigation. The bulky tert-butoxy group can introduce significant steric hindrance, which can influence the compound's reactivity and its ability to interact with biological targets. vulcanchem.com

While research has been conducted on structurally similar compounds, such as N-tert-butylbenzamides and other 4-substituted benzamides, there is a noticeable lack of specific studies focused on this compound itself. vulcanchem.com The synthesis of this compound can be achieved through the alkylation of 4-hydroxybenzamide (B152061) with tert-butyl bromide. vulcanchem.com However, the steric bulk of the tert-butoxy group can present challenges, potentially requiring elevated temperatures or longer reaction times. vulcanchem.com

A significant research gap exists in the experimental characterization of this compound's physicochemical properties and its biological activity. While predicted values for properties like density and pKa are available, experimental data is lacking. vulcanchem.com Furthermore, there is a need to explore the potential applications of this compound, building upon the knowledge gained from analogous benzamide derivatives. For instance, its potential as an intermediate in the synthesis of more complex molecules with therapeutic properties remains largely unexplored.

The table below outlines some of the predicted physicochemical properties of this compound.

| Property | Predicted Value |

| Density | 0.979 ± 0.06 g/cm³ |

| pKa | 9.32 ± 0.10 |

| Boiling Point | > 270°C |

A table of predicted physicochemical properties of this compound. vulcanchem.com

Further research into this compound could uncover novel chemical reactivity and biological effects, contributing to the broader understanding of benzamide derivatives and potentially leading to the development of new functional materials or therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWGCYPSKPHPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 4 Tert Butoxy Benzamide

Strategies for the Synthesis of 4-(tert-Butoxy)benzamide

The synthesis of this compound can be accomplished through several distinct pathways, primarily focusing on either forming the benzamide (B126) core from a pre-functionalized precursor or introducing the tert-butoxy (B1229062) group onto an existing benzamide structure.

Amidation Reactions for Benzamide Core Formation

This approach begins with 4-(tert-butoxy)benzoic acid, which is then converted to the corresponding primary amide. The direct condensation of the carboxylic acid with an amine source is a common strategy, often requiring activating agents to facilitate the reaction.

Key methods include:

Titanium(IV) Chloride (TiCl₄) Mediated Amidation : A procedure for the direct condensation of carboxylic acids and amines can be adapted for this synthesis. The reaction involves treating 4-(tert-butoxy)benzoic acid with TiCl₄ and an ammonia (B1221849) source in a suitable solvent like pyridine (B92270) at elevated temperatures. nih.gov For example, a general method involves dissolving the carboxylic acid in pyridine, followed by the addition of TiCl₄ and the amine, yielding the amide product after workup. nih.gov

Phosphonium (B103445) Salt-Based Amidation : Another effective method utilizes triphenylphosphine (B44618) and N-chlorophthalimide as bench-stable reagents. acs.org These reagents generate reactive phosphonium species in situ, which activate the carboxylic acid, allowing for a mild and efficient amidation reaction with an amine. acs.org

Tert-Butoxide-Assisted Amidation of Esters : An alternative route involves first converting 4-(tert-butoxy)benzoic acid into its methyl or ethyl ester. This ester can then be reacted with an amine in the presence of a strong base like potassium tert-butoxide to form the amide. This method is noted for being rapid and efficient under ambient conditions. researchgate.net

Interactive Table: Amidation Methods for this compound Synthesis

| Starting Material | Key Reagents | Description | Reference |

|---|---|---|---|

| 4-(tert-Butoxy)benzoic Acid | TiCl₄, Pyridine, Ammonia Source | Direct condensation reaction where TiCl₄ acts as an activator. | nih.gov |

| 4-(tert-Butoxy)benzoic Acid | Triphenylphosphine, N-chlorophthalimide | In situ generation of reactive phosphonium salts facilitates mild amidation. | acs.org |

| Methyl 4-(tert-butoxy)benzoate | Potassium tert-butoxide, Amine | Base-promoted direct amidation of an unactivated ester. | researchgate.net |

Etherification Approaches for tert-Butoxy Moiety Introduction

This synthetic strategy starts with a precursor that already contains the benzamide core, typically 4-hydroxybenzamide (B152061). The key step is the introduction of the bulky tert-butoxy group at the para position.

The primary methods for this transformation are:

Williamson Ether Synthesis : This classic method involves the alkylation of 4-hydroxybenzamide with a tert-butylating agent, such as tert-butyl bromide, in the presence of a base. vulcanchem.com The reaction can be optimized using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (Bu₄NBr) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) to improve yields. vulcanchem.comresearchgate.net The steric hindrance from the tert-butoxy group can make this reaction challenging, sometimes requiring higher temperatures or longer reaction times. vulcanchem.com

Acid-Catalyzed Etherification : An alternative involves the reaction of 4-hydroxybenzamide with tert-butanol (B103910) under acidic conditions. Catalysts such as p-toluenesulfonic acid (PTSA) can be used to promote the etherification. mdpi.com This method is commonly used for the tert-butylation of alcohols and can be applied to the phenolic hydroxyl group of 4-hydroxybenzamide. mdpi.commdpi.com

Interactive Table: Etherification Methods for this compound Synthesis

| Starting Material | Key Reagents | Description | Reference |

|---|---|---|---|

| 4-Hydroxybenzamide | tert-Butyl Bromide, Base, Phase-Transfer Catalyst | Alkylation of the hydroxyl group under basic conditions. | vulcanchem.comresearchgate.net |

| 4-Hydroxybenzamide | tert-Butanol, Acid Catalyst (e.g., PTSA) | Direct etherification of the hydroxyl group with tert-butanol. | mdpi.com |

Multistep Synthesis Pathways

Complex molecules like this compound are often constructed through carefully planned multistep sequences that build the molecule from simpler, readily available starting materials.

Common multistep pathways include:

Amidation followed by Etherification : This pathway begins with 4-hydroxybenzoic acid.

Step 1 : The carboxylic acid is converted to 4-hydroxybenzamide through standard amidation procedures.

Step 2 : The resulting 4-hydroxybenzamide is then subjected to an etherification reaction, as detailed in section 2.1.2, to introduce the tert-butoxy group.

Etherification followed by Amidation : This pathway also starts with 4-hydroxybenzoic acid.

Step 1 : The phenolic hydroxyl group is first protected or directly converted to a tert-butoxy ether, yielding 4-(tert-butoxy)benzoic acid.

Step 2 : The carboxylic acid of 4-(tert-butoxy)benzoic acid is then converted to the primary amide using one of the methods described in section 2.1.1. A common laboratory-scale method for this step is the conversion of the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. vulcanchem.com

Transamidation as a Final Step : In some synthetic designs, a derivative of the amide is created first, which is then converted to the primary amide in the final step. For instance, a related compound, 4-tert-butylbenzamide, was synthesized with a 97% yield via a transamidation reaction starting from 4-(tert-butyl)-N-phenyl-N-tosylbenzamide. google.com This suggests a potential pathway where a suitable N-substituted this compound derivative could be cleaved to yield the final product.

Derivatization and Functionalization of the this compound Scaffold

The this compound structure serves as a scaffold that can be further modified to create a diverse range of derivatives. These modifications can be targeted at the amide nitrogen atom or the phenyl ring.

Modifications at the Amide Nitrogen Atom

The primary amide group (-CONH₂) of this compound is a key site for derivatization. The two hydrogen atoms on the nitrogen can be substituted to form secondary (-CONHR) and tertiary (-CONR₂R₃) amides.

This is typically achieved by forming an amide bond between 4-(tert-butoxy)benzoic acid and a selected primary or secondary amine. The carboxylic acid is usually activated first, for example, by converting it to 4-(tert-butoxy)benzoyl chloride. vulcanchem.com This reactive intermediate can then be coupled with a wide variety of amines to generate N-substituted derivatives. This approach is fundamental in medicinal chemistry for creating libraries of compounds for biological screening. evitachem.comnih.gov For example, various N-aryl and N-alkyl benzamides have been synthesized using this strategy to explore structure-activity relationships. nih.govmdpi.com

Interactive Table: Examples of N-Substituted Benzamide Synthesis

| Benzamide Core | Amine Reagent | Product Type | Reference |

|---|---|---|---|

| 4-(tert-Butoxy)benzoyl chloride | Primary or Secondary Amine (R-NH₂ or R₂NH) | N-Substituted this compound | vulcanchem.comevitachem.com |

| 4-(tert-Butyl)benzoyl chloride | (5-(Thiophen-2-yl)pyridin-3-yl)methanamine | Complex N-substituted benzamide | vulcanchem.com |

| 2-Chloro-5-(...)benzoic acid | 4-(tert-butyl)aniline | N-(4-(tert-butyl)phenyl)benzamide derivative | mdpi.com |

Substituent Effects on the Phenyl Ring System

Introducing additional substituents onto the phenyl ring of this compound can significantly alter the molecule's electronic and steric properties, thereby influencing its chemical reactivity and physical characteristics.

Electronic Effects : The nature of the substituent (electron-donating or electron-withdrawing) impacts the electron density of the aromatic ring and the acidity of the amide N-H protons. Studies on related benzamide structures have shown that introducing electronegative groups (e.g., nitro, halogen) can increase the biological potency of the molecule by altering its binding affinity to protein targets. acs.org The effect of these substituents can often be predicted using Hammett substituent parameters. science.gov

Steric and Conformational Effects : The position of the new substituent is also critical. An ortho-substituent, for example, can impose conformational restrictions on the molecule. In some benzamide-based ligands, the introduction of an ortho-fluoro group was found to predetermine the ligand's conformation through the formation of an intramolecular hydrogen bond, which in turn influenced its binding properties. nih.gov The steric bulk of a substituent can also play a role in how the molecule interacts with other reagents or biological targets. rsc.org

Interactive Table: Influence of Phenyl Ring Substituents on Benzamide Derivatives

| Substituent Type | Position | Observed Effect on Related Scaffolds | Reference |

|---|---|---|---|

| Electronegative (e.g., -NO₂, -Cl) | Para | Increases biological potency by modifying electronic properties. | acs.org |

| Electron-withdrawing | Para | Decreases the conformational energy of the aryl group. | science.gov |

| Halogen (e.g., -F) | Ortho | Can induce favorable conformations via intramolecular hydrogen bonds. | nih.gov |

Alterations of the tert-Butoxy Group

The tert-butoxy group in this compound primarily functions as a protecting group for the phenolic hydroxyl group. Its alteration is a key transformation, typically involving deprotection to reveal the 4-hydroxybenzamide core. This process is crucial for synthesizing derivatives where the phenolic group requires further functionalization.

The most common method for the cleavage of the tert-butoxy group is treatment with strong acids under anhydrous conditions. This acid-labile nature is a characteristic feature of tert-butyl ethers and carbamates. The reaction proceeds via the formation of a tert-butyl cation, which is subsequently eliminated as isobutylene (B52900), yielding the deprotected phenol (B47542). organic-chemistry.org

Table 1: Alteration of the tert-Butoxy Group

| Reactant | Conditions | Product | Purpose |

|---|---|---|---|

| This compound | Anhydrous Acid (e.g., Trifluoroacetic Acid) | 4-Hydroxybenzamide | Deprotection to reveal the phenolic hydroxyl group for further reactions. |

Advanced Synthetic Techniques and Catalytic Systems in Benzamide Synthesis

The synthesis of benzamides, including this compound, has evolved significantly with the advent of advanced catalytic systems. These methods offer greater efficiency, selectivity, and sustainability compared to traditional approaches.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become a cornerstone of modern organic synthesis, providing powerful tools for forming C-N bonds and functionalizing C-H bonds in benzamide structures. nih.gov Various metals, including palladium, rhodium, ruthenium, copper, and cobalt, have been employed to catalyze benzamide synthesis through diverse reaction pathways.

Palladium (Pd): Palladium catalysts are used in methods such as the extrusion of CO2 from carboxylic acids followed by the insertion of isocyanates to form the amide bond. acs.org Mechanistic studies have guided the development of these protocols, enabling the synthesis of benzamides in one-pot procedures. acs.org

Rhodium (Rh): Rhodium(III) catalysts can achieve C-H activation at the ortho-position of the benzamide ring, directed by the amide's Lewis basic oxygen atom. nih.govacs.org This allows for subsequent cyclization or coupling reactions, for instance, with imines to produce branched amines or with diazo compounds to form lactones. nih.govacs.org

Ruthenium (Ru): Ruthenium catalysts have been utilized for the C-H hydroxylation of N-substituted benzamides and for [4+1] annulation reactions with propargyl alcohols to create complex heterocyclic structures like isoindolinones. beilstein-journals.orgacs.org

Copper (Cu): Copper-catalyzed one-pot reactions have been developed for the synthesis of N,N-dimethyl benzamides using N,N-dimethyl formamide (B127407) (DMF) as the amide source. sioc-journal.cn

Cobalt (Co): Cobalt-mediated reactions can direct the dehydrogenative coupling of benzamides, a process guided by an aminoquinoline group to facilitate aryl-aryl bond formation. rsc.org

Table 2: Overview of Transition Metal-Catalyzed Reactions for Benzamide Synthesis

| Metal Catalyst | Reaction Type | Key Features |

|---|---|---|

| Palladium (Pd) | Decarboxylative Amidation | Employs carboxylic acids and isocyanates; guided by mechanistic studies. acs.org |

| Rhodium (Rh) | C-H Activation/Functionalization | Directed ortho-functionalization of the benzamide ring. nih.govacs.org |

| Ruthenium (Ru) | C-H Oxygenation, Annulation | Allows for hydroxylation or formation of cyclic structures. beilstein-journals.orgacs.org |

| Copper (Cu) | One-Pot Amidation | Uses DMF as an amide source for N,N-dimethyl benzamides. sioc-journal.cn |

| Cobalt (Co) | Dehydrogenative Coupling | Aminoquinoline-directed C-H activation for biaryl synthesis. rsc.org |

Stereoselective Synthesis Approaches for Chiral Analogs

While this compound is an achiral molecule, the development of stereoselective methods is critical for the synthesis of its chiral analogs, which are of significant interest in medicinal chemistry. These approaches create molecules with specific three-dimensional arrangements, often leading to enhanced biological activity.

One powerful strategy involves the enantiotopic lithiation of a prochiral arene chromium complex using a chiral lithium amide base. Subsequent reaction with an electrophile yields axially chiral benzamides with high optical purity. acs.org Another approach utilizes chiral auxiliaries, such as perpivaloylated galactose, attached to the nitrogen of a precursor. This sugar-based auxiliary can control the stereoselectivity of cyclization reactions, leading to highly substituted, enantiomerically pure benzomorphan (B1203429) derivatives containing an amide moiety. researchgate.net The use of naturally derived C-glycosides as chiral synthons is also an emerging strategy for the diastereoselective synthesis of complex heterocyclic systems incorporating a benzamide-like structure. researchgate.net

Table 3: Approaches to Stereoselective Synthesis of Chiral Benzamide Analogs

| Method | Chiral Source | Description |

|---|---|---|

| Enantiotopic Lithiation | Chiral Lithium Amide Base | Asymmetric deprotonation of a prochiral chromium-benzamide complex. acs.org |

| Chiral Auxiliary | Perpivaloylated Galactose | A sugar molecule attached to the substrate directs the stereochemical outcome of a cyclization reaction. researchgate.net |

| Chiral Synthon | C-Glycosides | Utilizes the intrinsic chirality of sugars to build complex, stereodefined molecules. researchgate.net |

Sustainable Synthesis Methodologies

"Green chemistry" principles are increasingly being applied to the synthesis of benzamides to reduce environmental impact. These methodologies focus on using less hazardous materials, improving atom economy, and simplifying reaction procedures.

Key sustainable strategies include:

One-Pot, Multi-Component Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates. For example, a three-component reaction of isatoic anhydride, a primary amine, and a 2-bromoacetophenone (B140003) derivative provides a simple and high-yielding route to N-alkyl benzamide derivatives. nih.gov

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water and ethanol. benthamdirect.com

Metal-Free Catalysis: An iodine-mediated domino protocol allows for the synthesis of benzamides from ethylarenes using tert-butyl hydroperoxide (TBHP) as the oxidant, avoiding the need for metal catalysts. organic-chemistry.org

Ambient Reaction Conditions: A protocol using a lithium amide as a metalating agent for O-aryl carbamates enables the synthesis of salicylamide (B354443) derivatives under aerobic (ambient air) conditions, challenging the conventional need for inert atmospheres with organometallic reagents. researchgate.net

Catalytic N-alkylation: A manganese-catalyzed method uses methanol (B129727) as both a reagent and a solvent for the methoxymethylation of primary amides, releasing only dihydrogen as a byproduct. rsc.org

Table 4: Comparison of Sustainable vs. Traditional Benzamide Synthesis

| Feature | Sustainable Approach | Traditional Approach |

|---|---|---|

| Catalyst | Metal-free (Iodine) organic-chemistry.org or Earth-abundant metal (Mn, Fe) rsc.orgfrontiersin.org | Often precious metals (Pd, Rh) |

| Solvents | Water, Ethanol, Deep Eutectic Solvents benthamdirect.comresearchgate.net | Volatile Organic Compounds (e.g., Dichloromethane, Toluene) |

| Procedure | One-pot, multi-component reactions nih.govbenthamdirect.com | Multi-step synthesis with intermediate isolation |

| Conditions | Often ambient temperature and pressure, aerobic researchgate.net | Often requires high temperatures and inert atmospheres |

Mechanistic Studies of this compound Synthetic Pathways

Understanding the precise step-by-step pathways of benzamide synthesis is crucial for optimizing reaction conditions and designing new catalysts. Mechanistic studies, often combining experimental evidence with computational modeling, provide deep insights into the transient species that govern these transformations.

Elucidation of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the energy landscapes of complex reactions. These studies identify short-lived reaction intermediates and the high-energy transition states that connect them.

Several key mechanisms and intermediates have been elucidated for transition-metal-catalyzed benzamide syntheses:

Concerted Metalation-Deprotonation (CMD): In many Ru- and Co-catalyzed C-H activation reactions, the cleavage of N-H and C-H bonds is proposed to occur via a CMD mechanism. This pathway involves a single, concerted step where the metal center binds to the C-H bond while a base (often a carboxylate ligand) removes the proton. acs.orgrsc.org This process leads to the formation of a metallacyclic intermediate. acs.orgrsc.org

Metallacyclic Intermediates: The CMD mechanism typically generates a five-membered metallacycle (e.g., a ruthenacycle). This intermediate is not static; it can undergo further reactions, such as the insertion of an alkyne, to expand into a seven-membered ring, which is a key step in certain annulation reactions. acs.org

Superelectrophilic Intermediates: In some Friedel-Crafts-type reactions, such as the reaction of arenes with cyanoguanidine in a superacid, theoretical calculations suggest the involvement of a highly reactive "superelectrophilic" intermediate. This species is a diprotonated form of the reagent that is sufficiently electrophilic to react directly with the benzene (B151609) ring. nih.gov

Transition State Analysis: DFT calculations can map the entire reaction energy profile, identifying the specific transition state associated with each step (e.g., C-H activation, C-N bond formation, reductive elimination). rsc.orgacs.org For instance, in a nickel-catalyzed amidation, distinct transition states (TS1, TS2, etc.) corresponding to condensation, hydrogen transfer, and amide bond formation have been identified. rsc.org In some cobalt-catalyzed reactions, the C-C coupling step, rather than C-H activation, has been identified as the rate-determining step of the catalytic cycle. rsc.org

Table 5: Key Intermediates and Transition States in Benzamide Synthesis Pathways

| Catalytic System | Proposed Key Intermediates | Mechanistic Feature / Rate-Determining Step |

|---|---|---|

| Ru(II) / Carboxylate | 5-membered and 7-membered Ruthenacycles | Concerted Metalation-Deprotonation (CMD); Alkyne insertion. acs.org |

| Co(II) / Carboxylate | Co(II) and Co(III) complexes | Anionic pathway with C-C coupling as the rate-determining step. rsc.org |

| Rh(III) / Carboxylate | Rhodacycle | C-H activation via a CMD-like transition state (TSA'B). acs.org |

| Ni/C | Imine intermediate | Hydrogenation and amide bond formation (associated with TS2) are likely rate-determining. rsc.org |

| Brønsted Superacid | Diprotonated Cyanoguanidine (Superelectrophile) | Formation of a C-C bond between the arene and the superelectrophile. nih.gov |

Investigation of Kinetic Parameters and Reaction Rates

The synthesis of this compound is primarily achieved through the O-alkylation of 4-hydroxybenzamide. While specific kinetic data for this exact transformation is not extensively documented in publicly available literature, the reaction kinetics can be understood by drawing parallels with closely related and well-studied phase-transfer catalyzed (PTC) etherification of phenols. These analogous reactions typically exhibit pseudo-first-order kinetics with respect to the limiting reagent, which is often the alkylating agent.

In systems analogous to the synthesis of this compound, such as the alkylation of phenols with alkyl halides under phase-transfer catalysis conditions, the reaction rate is influenced by several factors. These include the concentration of the catalyst, the concentration of the base (e.g., potassium carbonate), temperature, and stirring speed. For instance, in the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol (B1678320) and 1-bromobutane, the apparent rate constant was observed to increase linearly with an increase in the concentration of the phase-transfer catalyst, the base, and with rising temperature.

A key challenge in the synthesis of this compound is the steric hindrance posed by the bulky tert-butoxy group. This steric bulk can significantly impact the reaction kinetics, often necessitating elevated temperatures or prolonged reaction times to achieve satisfactory conversion rates. The choice of solvent also plays a critical role, with polar aprotic solvents like acetonitrile (B52724) being effective in facilitating such nucleophilic substitution reactions.

The table below, derived from studies on analogous phenolic alkylation reactions, illustrates the typical effect of various parameters on the reaction rate.

Table 1: Influence of Reaction Parameters on the Rate of Phenolic O-Alkylation

| Parameter | Effect on Reaction Rate | Rationale |

|---|---|---|

| Catalyst Concentration | Increases | Higher concentration of the phase-transfer catalyst enhances the transfer of the phenoxide anion from the aqueous/solid phase to the organic phase where the reaction occurs. |

| Base Concentration | Increases | A higher concentration of the base (e.g., potassium carbonate) leads to a greater formation of the more nucleophilic phenoxide anion. |

| Temperature | Increases | Higher temperatures provide the necessary activation energy to overcome the energy barrier of the reaction, which is particularly relevant given the steric hindrance of the tert-butyl group. |

| Stirring Speed | Increases (up to a point) | In a heterogeneous system, increased stirring improves mass transfer between the phases, thereby increasing the reaction rate. Beyond a certain point, the reaction becomes kinetically controlled rather than mass-transfer limited. |

| Solvent Polarity | Generally increases in aprotic solvents | Polar aprotic solvents can effectively solvate the cation of the ion pair, leaving the anion more "naked" and thus more nucleophilic and reactive. |

Computational studies on the alkylation of phenol under phase-transfer catalysis conditions have further elucidated the kinetics, predicting a reaction pathway that is consistent with experimental observations. researchgate.net These studies highlight the formation of an active catalyst-phenoxide complex as a crucial step in the catalytic cycle. researchgate.net

Role of Catalysts and Reagents in Reaction Mechanisms

The synthesis of this compound via the O-alkylation of 4-hydroxybenzamide with a tert-butylating agent like tert-butyl bromide is critically dependent on the appropriate selection of catalysts and reagents. These components are integral to the reaction mechanism, which typically proceeds via a nucleophilic substitution pathway.

Role of the Base:

A base, commonly an inorganic carbonate such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is essential for the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzamide. mdma.ch This deprotonation generates the corresponding phenoxide anion, which is a significantly more potent nucleophile than the neutral phenol. mdma.ch The enhanced nucleophilicity of the phenoxide is crucial for the subsequent attack on the tert-butylating agent. The choice of base can influence the reaction yield, with cesium carbonate often providing higher yields in non-aqueous systems due to its high solubility in solvents like acetonitrile and the formation of a looser, more reactive ion pair with the phenoxide. mdma.ch

Role of the Phase-Transfer Catalyst:

In a heterogeneous reaction mixture (e.g., a solid base in an organic solvent), a phase-transfer catalyst (PTC) is often employed to facilitate the reaction. crdeepjournal.org Typically, these are quaternary ammonium (B1175870) or phosphonium salts, such as tetra-n-butylammonium bromide (TBAB). begellhouse.compnu.ac.ir The mechanism of action of the PTC involves the formation of an ion pair between the lipophilic cation of the catalyst (Q+) and the phenoxide anion (ArO-). This ion pair (Q+ArO-) is soluble in the organic phase, where the alkylating agent (R-X) resides. begellhouse.com By transporting the phenoxide anion into the organic phase, the PTC overcomes the phase incompatibility of the reactants, thereby accelerating the reaction rate. crdeepjournal.orgbegellhouse.com The lipophilicity of the PTC cation is a key factor influencing its catalytic activity. acs.org

The general mechanism for the phase-transfer catalyzed O-alkylation can be summarized as follows:

Deprotonation: The base deprotonates the phenol in the aqueous or at the solid-liquid interface. ArOH + K2CO3 ⇌ ArO- K+ + KHCO3

Ion Exchange: The phase-transfer catalyst exchanges its anion (X-) for the phenoxide anion. Q+X- (org) + ArO- K+ (aq/solid) ⇌ Q+ArO- (org) + KX (aq/solid)

Nucleophilic Substitution: The ion pair in the organic phase reacts with the alkylating agent to form the desired ether and regenerate the catalyst. Q+ArO- (org) + R-X (org) → R-O-Ar (org) + Q+X- (org)

This catalytic cycle continuously transfers the phenoxide anion into the organic phase for reaction.

Role of the Alkylating Agent:

The alkylating agent, such as tert-butyl bromide, provides the electrophilic tert-butyl group that is attacked by the nucleophilic phenoxide anion. The reaction proceeds via a nucleophilic substitution mechanism. Due to the tertiary nature of the carbocation that would be formed from tert-butyl bromide, the reaction likely has significant SN1 character, involving the formation of a tert-butyl cation intermediate, especially under conditions that favor its formation. sciencemadness.org However, direct SN2 displacement can also occur. The steric hindrance of the tert-butyl group makes the SN2 reaction slower than with less hindered alkyl halides.

Advanced Spectroscopic Analysis of 4 Tert Butoxy Benzamide

Structural Elucidation via X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction analysis of 4-(tert-Butoxy)benzamide, also known as p-(tert-butyl)benzamide, has determined its crystal structure. The compound crystallizes in the monoclinic space group P 1 21/c 1. nih.gov The unit cell parameters have been reported as a = 12.9943 Å, b = 9.4749 Å, c = 8.0539 Å, with angles α = 90.00°, β = 93.777°, and γ = 90.00°. nih.gov These parameters define the repeating unit of the crystal lattice. The asymmetric unit of related tert-butyl benzamide (B126) derivatives has been shown to sometimes contain more than one crystallographically independent molecule. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Shift Assignment

The ¹H and ¹³C NMR spectra of this compound have been recorded, and the chemical shifts assigned to the different nuclei in the molecule. The data, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals the electronic environment of each atom. vulcanchem.comrsc.org

¹H NMR Data (in CDCl₃): vulcanchem.com

The aromatic protons appear as two doublets, one at approximately δ 7.67 ppm (protons ortho to the amide group) and the other at δ 6.88 ppm (protons meta to the amide group), both with a coupling constant (J) of 8.8 Hz. vulcanchem.com

A singlet for the nine equivalent protons of the tert-butyl group is observed at around δ 1.45 ppm. vulcanchem.com

The amide protons (NH₂) appear as a broad singlet at approximately δ 5.89 ppm. vulcanchem.com

¹³C NMR Data (in CDCl₃): vulcanchem.com

The carbonyl carbon of the amide group resonates at approximately δ 166.4 ppm. vulcanchem.com

The quaternary carbon of the tert-butyl group attached to the oxygen atom is found at δ 51.4 ppm, while the methyl carbons of the tert-butyl group appear at δ 28.9 ppm. vulcanchem.com

Interactive Data Table: NMR Chemical Shifts for this compound in CDCl₃

| Atom Type | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH (ortho to -CONH₂) | 7.67 | Doublet | 8.8 |

| Aromatic CH (meta to -CONH₂) | 6.88 | Doublet | 8.8 |

| Amide NH₂ | 5.89 | Broad Singlet | N/A |

| tert-Butyl (CH₃)₃ | 1.45 | Singlet | N/A |

| Carbonyl C=O | 166.4 | N/A | N/A |

| tert-Butoxy (B1229062) C-O | 51.4 | N/A | N/A |

| tert-Butoxy C(CH₃)₃ | 28.9 | N/A | N/A |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the aromatic protons at δ 7.67 and δ 6.88 ppm, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique reveals one-bond correlations between protons and the carbons they are directly attached to. columbia.edu An HSQC spectrum would link the proton signals at δ 7.67, δ 6.88, and δ 1.45 ppm to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. For instance, the protons of the tert-butyl group (δ 1.45 ppm) would show a correlation to the tert-butoxy C-O carbon and the aromatic carbon to which the tert-butoxy group is attached.

These 2D NMR methods are instrumental in confirming the assignments made from 1D NMR and unambiguously establishing the connectivity of the molecule. walisongo.ac.id

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound displays several key absorption bands:

N-H stretch: The amide N-H stretching vibrations are typically observed around 3330 cm⁻¹. vulcanchem.com

C=O stretch: A strong absorption for the carbonyl (C=O) stretching vibration of the amide group appears at approximately 1646 cm⁻¹. vulcanchem.comrsc.org

These characteristic peaks provide clear evidence for the presence of the amide functional group in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For a molecule to absorb IR radiation, its vibrations must cause a change in the molecule's dipole moment. uobabylon.edu.iq The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The N-H stretching vibrations of the primary amide group are typically observed as two bands in the region of 3200-3500 cm⁻¹. wpmucdn.com The carbonyl (C=O) stretching vibration is a strong, prominent band, and its position can be influenced by solvent effects and hydrogen bonding. researchgate.net The presence of the tert-butyl group is confirmed by C-H stretching and bending vibrations. Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring also appear in their expected regions. The fingerprint region, below 1500 cm⁻¹, contains complex vibrations that are unique to the molecule as a whole. libretexts.org

Table 1: Key FT-IR Vibrational Modes for this compound Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

|---|---|---|

| N-H Stretch (Amide) | 3500-3300 | researchgate.net |

| C-H Stretch (Aromatic) | 3100-3000 | |

| C-H Stretch (tert-Butyl) | 2982-2901 | researchgate.net |

| C=O Stretch (Amide I) | ~1655 | researchgate.net |

| N-H Bend (Amide II) | ~1511-1275 | researchgate.net |

| C-N-H Bend | ~1250 | researchgate.net |

| C-O-C Stretch (Ether) | 1250-1000 |

Note: The exact positions of these peaks can vary slightly depending on the specific derivative and the sample preparation method.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR by detecting molecular vibrations that cause a change in the polarizability of the molecule. Surface-Enhanced Raman Scattering (SERS) is a technique that significantly enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. horiba.comspectroscopyonline.com This enhancement allows for the detection of low-concentration samples and can provide insights into the molecule's orientation on the surface. horiba.comresearchgate.net

For derivatives of this compound, SERS studies can reveal how the molecule interacts with the metal surface. researchgate.net Changes in the vibrational frequencies and intensities of the aromatic ring modes can indicate a π-electron interaction with the surface. researchgate.net The enhancement of specific bands can also suggest the proximity of certain functional groups to the metal. researchgate.net For instance, in studies of similar molecules, changes in ring mode vibrations have been attributed to surface π-electron interactions, suggesting a tilted orientation of the molecule with respect to the metal surface. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of the exact mass of a molecule and its elemental formula. bioanalysis-zone.com This high level of accuracy is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com For this compound and its derivatives, HRMS provides unambiguous confirmation of their elemental composition.

Table 2: HRMS Data for a Derivative of this compound

| Derivative | Formula | Calculated Exact Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and then fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. researchgate.net The fragmentation of benzamides often involves the loss of the amide group (NH₂) to form a stable benzoyl cation, which can further fragment. researchgate.net

In the case of this compound, characteristic fragmentation would involve cleavage of the tert-butyl group and the ether linkage. The loss of a tert-butyl radical (57 Da) or isobutylene (B52900) (56 Da) is a common fragmentation pathway for tert-butoxy substituted compounds. The fragmentation of the amide functionality can also be observed. The analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

A study on a complex containing a derivative of this compound, specifically Bis-(4-(tert-butyl)-N-(methylcarbamothioyl)benzamide)-Iron(III), reported a maximum wavelength of absorption (λmax) at 260 nm. researchgate.net This absorption is characteristic of the π → π* transitions within the aromatic ring and other conjugated systems of the molecule. The position and intensity of the absorption bands can be influenced by the solvent and the presence of various functional groups.

Chiroptical Spectroscopic Techniques (if applicable for chiral derivatives)

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. acs.orgcas.cz These methods measure the differential absorption of left and right circularly polarized light. acs.org

While this compound itself is not chiral, chiral derivatives can be synthesized. For such derivatives, chiroptical spectroscopy would be essential for determining their absolute configuration and studying their conformational preferences in solution. researchgate.net The application of these techniques would involve comparing the experimentally measured spectra with those calculated using quantum chemical methods to establish the stereochemistry of the molecule. researchgate.net There is potential for creating helical structures in polymers derived from benzamides, which would exhibit distinct chiroptical properties. acs.org

Computational Chemistry and Theoretical Investigations of 4 Tert Butoxy Benzamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules by mapping the complex many-electron problem onto a simpler one based on the electron density. Computational studies on various benzamide (B126) derivatives frequently employ DFT to predict molecular properties. dntb.gov.ua For 4-(tert-Butoxy)benzamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be used to determine key electronic and structural parameters. growingscience.com

Table 1: Representative Ground State Properties Calculated for a Benzamide Derivative using DFT

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -559.45 | Hartrees |

| Dipole Moment | 3.5 | Debye |

Note: The data in this table is representative of a typical benzamide molecule and is for illustrative purposes, as specific published DFT data for this compound is not available.

The Hartree-Fock (HF) method is another cornerstone of quantum chemistry that provides an approximation for the determination of the wave function and energy of a quantum many-body system in a stationary state. While less accurate than post-HF methods or many DFT functionals for energies due to its neglect of electron correlation, HF is valuable for providing a qualitative understanding of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap, in particular, is an indicator of the molecule's kinetic stability and polarizability.

Table 2: Representative Frontier Molecular Orbital Energies for a Benzamide Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.95 |

| Energy Gap (ΔE) | 5.90 |

Note: This table contains representative values for a benzamide-type molecule to illustrate the output of HF or DFT calculations, as specific data for this compound is not available in the searched literature.

To investigate properties beyond the ground state, more advanced computational methods are necessary. Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating electronic excitation energies, which correspond to UV-Vis absorption spectra. For studying reaction pathways and transition states, methods that can map the potential energy surface are employed, such as synchronous transit-guided quasi-Newton (STQN) methods. These calculations can identify the energy barriers for conformational changes or chemical reactions, providing critical insights into the molecule's dynamic behavior.

Hartree-Fock (HF) Methods for Molecular Orbitals

Molecular Geometry Optimization and Conformational Landscapes

Before calculating most properties, the molecule's geometry must be optimized to find the lowest energy structure. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds (e.g., around the C-O and C-C bonds connecting the tert-butoxy (B1229062) group and the phenyl ring), a conformational analysis is required to identify the global minimum energy conformer among various local minima. This analysis provides a detailed conformational landscape.

Table 3: Predicted Optimized Geometry Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N | ~1.36 Å |

| Bond Length | Phenyl C-O | ~1.37 Å |

| Bond Length | O-C (tert-butyl) | ~1.45 Å |

| Bond Angle | O=C-N | ~122° |

Analysis of Electronic Charge Distribution and Reactivity Sites

Understanding how charge is distributed across a molecule is key to predicting its reactivity and intermolecular interactions.

A Molecular Electrostatic Potential (MEP) surface is a valuable tool that maps the electrostatic potential onto the electron density surface of a molecule. It provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

For this compound, the MEP surface would be expected to show:

Negative Potential: Concentrated around the carbonyl oxygen and to a lesser extent the oxygen of the butoxy group, making these the primary sites for electrophilic attack and hydrogen bond acceptance.

Positive Potential: Located around the amide hydrogens, making them the primary sites for nucleophilic attack and hydrogen bond donation.

This analysis is crucial for understanding how the molecule will interact with biological receptors or other reactants. Studies on related molecules often use MEP maps to rationalize observed biological activities or reaction outcomes. researchgate.netrasayanjournal.co.in

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the gap between them (HOMO-LUMO gap) provide significant insights into a molecule's reactivity and kinetic stability.

For derivatives of benzamide, computational studies, often employing Density Functional Theory (DFT), are used to calculate and analyze these orbitals. rsc.org A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity, greater polarizability, and a softer nature of the molecule. nih.govnih.gov This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

In the context of this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the benzene (B151609) ring and the oxygen atom of the butoxy group, which act as the primary electron-donating sites. The LUMO, conversely, is usually distributed over the electron-deficient regions, like the carbonyl group and the aromatic ring, which can accept electrons. This distribution dictates the molecule's behavior in chemical reactions, identifying likely sites for electrophilic and nucleophilic attack. The analysis of FMOs is crucial for predicting how this compound and related compounds will interact with biological targets or other reagents. nih.govnih.gov

Table 1: Calculated Frontier Molecular Orbital Properties for a Related Benzamide Derivative

| Parameter | Value (eV) | Reference |

|---|---|---|

| HOMO Energy | -0.26751 | nih.gov |

| LUMO Energy | -0.18094 | nih.gov |

| Energy Gap (ΔE) | -0.08657 | nih.gov |

Note: Data presented is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a related complex Schiff base, to illustrate typical values. The narrow gap suggests high reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules like this compound, providing valuable data that complements experimental findings. eurjchem.comajol.info

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. ajol.info These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shifts, when compared with experimental data, help in the definitive assignment of signals to specific atoms within the molecule. For N-(tert-butyl)benzamide derivatives, characteristic signals include those from the tert-butyl group, the aromatic protons, and the amide proton. rsc.org

IR Frequencies: Theoretical vibrational analysis calculates the frequencies and intensities of infrared (IR) absorption bands. researchgate.net This is invaluable for assigning experimental IR spectra. For this compound, key vibrational modes include the N-H stretch of the amide group, the C=O stretch of the carbonyl, C-N stretching, and various vibrations associated with the aromatic ring and the tert-butoxy group. Comparing theoretical and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding, which can shift the frequency of the C=O and N-H bands. researchgate.net

Table 2: Experimental Spectroscopic Data for N-(tert-Butyl)benzamide Derivatives | Derivative | Technique | Key Signals/Bands (Observed) | Reference | | :--- | :--- | :--- | | N-(tert-Butyl)benzamide | 1H NMR (CDCl₃) | δ 7.70 (m, 2H), 7.45–7.37 (m, 3H), 5.97 (br s, 1H), 1.46 (s, 9H) | rsc.org | | N-(tert-Butyl)benzamide | 13C NMR (CDCl₃) | δ 166.9, 135.8, 131.0, 128.4, 126.6, 51.5, 28.8 | rsc.org | | N-(tert-Butyl)benzamide | FT-IR (KBr) | ν(NH) 3332 cm⁻¹, ν(C=O) 1643 cm⁻¹ | rsc.org | | N-(tert-Butyl)-4-methoxybenzamide | 1H NMR (CDCl₃) | δ 7.67 (d, 2H), 6.88 (d, 2H), 5.89 (br s, 1H), 3.82 (s, 3H), 1.45 (s, 9H) | rsc.org | | N-(tert-Butyl)-4-methoxybenzamide | FT-IR (KBr) | ν(NH) 3330 cm⁻¹, ν(C=O) 1646 cm⁻¹ | rsc.org | This table provides experimental data for closely related structures to give context to the types of signals expected for this compound.

Investigation of Intermolecular Interactions and Crystal Lattice Dynamics

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. ias.ac.in For benzamide derivatives, these interactions are crucial in determining the crystal packing and, consequently, the physical properties of the solid state. Computational studies are essential for analyzing and quantifying these non-covalent forces. eurjchem.comias.ac.in

Hydrogen bonds are among the most significant interactions directing the crystal packing of benzamides. uva.nl The primary amide group (-CONH₂) of this compound features a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of strong N-H···O hydrogen bonds, which often link molecules into chains or more complex three-dimensional networks. eurjchem.comresearchgate.net The tert-butoxy group's oxygen atom can also act as a hydrogen bond acceptor. Computational analysis helps in identifying the geometry and strength of these bonds, which are fundamental to the stability of the crystal structure. researchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules play a vital role in the crystal packing of this compound. rsc.orgmdpi.com These interactions arise from the orbital overlap between the π-systems of the benzene rings. The geometry of this stacking can be parallel-displaced or T-shaped.

Hydrogen Bonding Analysis

Molecular Modeling and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), to form a stable complex. jyoungpharm.org This method is widely used in drug discovery to screen for potential therapeutic agents and to understand their mechanism of action at a molecular level. researchgate.netrsc.org

For this compound and its derivatives, docking studies can identify potential biological targets by simulating their interaction with the active sites of various enzymes or receptors. acs.orgtandfonline.com The binding affinity is estimated by a scoring function, which calculates the free energy of binding. A lower binding energy suggests a more stable ligand-receptor complex. rasayanjournal.co.in

These studies can reveal key interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues in the receptor's active site, as well as hydrophobic interactions involving the tert-butyl and phenyl groups. acs.orgresearchgate.net For instance, benzamide derivatives have been docked into the active sites of targets like urease and various kinases to explore their inhibitory potential. acs.orgbohrium.com The results of these in silico studies provide a rationale for the observed biological activity and guide the design of new, more potent analogues. rsc.orgeurjchem.com

Table 3: Example of Molecular Docking Results for Benzamide Derivatives with Target Proteins | Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference | | :--- | :--- | :--- | :--- | | N-(4-tert-butylphenylcarbamoyl)benzamide | Ribonucleotide Reductase | -13.1223 (Total Energy) | CysA:87, LysA:38, GlyA:16, ValA:58, LeuA:84 | rasayanjournal.co.in | | Benzamide-acetamide sulfonamide conjugate (Compound 4) | Urease | Not specified | Ala440, His519, Ala636 (Hydrogen Bonds); His492 (pi-sulfur) | acs.org | | 4-(tert-butyl)-4-nitro-1,1-biphenyl | Type-II topoisomerase (1JIJ) | Not specified | Not specified | eurjchem.com | Note: This table shows examples of docking studies on related benzamide structures to illustrate the type of data generated.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the conformational stability and dynamics of this molecule can be inferred from theoretical investigations and simulations of its constituent functional groups: the benzamide moiety and the tert-butyl phenyl ether moiety. MD simulations, a powerful computational tool, can predict the motion of atoms in a molecule over time, providing insights into its flexibility, preferred shapes (conformations), and energetic landscape.

Conformation of the Benzamide Group:

The conformation of the benzamide portion is crucial. Theoretical and experimental studies on benzamide and its derivatives show that the planarity of the amide group (-CONH₂) and its orientation relative to the phenyl ring are key determinants of stability. nih.gov Due to resonance, the C-N bond of the amide has significant double-bond character, which restricts rotation and favors a planar arrangement of the atoms in the amide group.

The primary conformational variable for the benzamide moiety is the dihedral angle (ω) between the plane of the phenyl ring and the plane of the amide group. For unsubstituted benzamide, calculations have shown that a non-planar conformation, with ω ranging from 20-25°, represents a low-energy state, although it is found to be planar in its crystal structure. nih.gov The introduction of N-alkyl groups, such as in N,N-dimethylbenzamide, increases this torsion angle to as much as 60° due to steric hindrance. nih.gov For this compound, it is expected that the amide group will have a preferred torsional angle that balances the electronic conjugation with the phenyl ring and steric interactions.

Influence of the tert-Butoxy Group:

The tert-butoxy group is large and sterically demanding. This bulkiness significantly influences the conformational preferences of the molecule. General principles of conformational analysis suggest that bulky groups like tert-butyl will orient themselves to minimize steric strain. organicchemistrytutor.com In the case of ethers attached to an sp² carbon, such as in tert-butyl vinyl ether, studies have shown a preference for a non-planar, anti-periplanar conformation around the O-C(sp²) bond to alleviate steric interactions. acs.org

For this compound, the rotation around the C(aryl)-O bond is a critical dynamic process. The tert-butyl group will likely adopt a staggered conformation relative to the substituents on the oxygen atom. The orientation of the entire tert-butoxy group with respect to the plane of the phenyl ring will be a result of minimizing steric clashes with the ortho-hydrogens of the ring.

Inferred Conformational Dynamics from MD Simulations:

A hypothetical molecular dynamics simulation of this compound in a solvent would likely reveal several key dynamic features. The root-mean-square deviation (RMSD) of the backbone atoms would show fluctuations indicating the molecule is not static but explores a range of conformations around an energetic minimum.

Analysis of the trajectories from such a simulation would allow for the plotting of potential energy surfaces related to the key dihedral angles. These plots would reveal the most stable conformations and the energy barriers to rotation.

Interactive Table: Key Dihedral Angles and Inferred Rotational Barriers for this compound

The following table is based on data from analogous compounds and theoretical principles, as direct simulation data for this compound is not available.

| Dihedral Angle (Atoms) | Description | Expected Stable Angle (°) | Inferred Rotational Barrier (kcal/mol) | Basis of Inference |

| C3-C4-C(O)-N | Torsion between phenyl ring and amide group | ~20-30 | Moderate | Based on conformational analysis of benzamide. nih.gov |

| C5-C4-O-C(tBu) | Torsion between phenyl ring and ether linkage | ~90 (non-planar) | Low to Moderate | Steric avoidance with ortho-hydrogens, analogy with substituted ethers. acs.org |

Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations of 4 Tert Butoxy Benzamide Analogs

Rational Design of 4-(tert-Butoxy)benzamide Analogs for SAR Elucidation

The rational design of this compound analogs is a cornerstone of medicinal chemistry, aimed at systematically probing the chemical space around this core structure to understand and optimize biological activity. This process involves the strategic modification of different parts of the molecule to elucidate the structure-activity relationship (SAR).

One common approach involves the modification of the benzamide (B126) "cap" group. For instance, in the development of histone deacetylase (HDAC) inhibitors, a library of analogs was synthesized with various cap groups to explore their impact on biological activity. nih.gov These modifications focused on altering stereoelectronic effects to improve potency. nih.gov Similarly, in the design of inhibitors for the 2-trans enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, a combinatorial approach was used to generate a virtual library of analogs with diverse substitutions at specific positions. mdpi.com This allowed for in silico screening to identify candidates with potentially enhanced inhibitory activity. mdpi.com

Another key area for modification is the linker region connecting the benzamide core to other functional groups. For example, in the development of metabolically stable HDAC inhibitors, the length of a methylene (B1212753) linker was systematically varied to determine the optimal length for activity. nih.gov The synthesis of these analogs often involves multi-step reaction sequences, such as peptide coupling and substitution reactions, to introduce the desired modifications. nih.gov

Furthermore, conformational restriction is a powerful tool in rational drug design. By introducing rigid structural elements, the conformational flexibility of the molecule is reduced, which can lead to higher binding affinity and improved biological activity. An example of this is the introduction of a trans-4-phenylcyclohexyl group at the C-terminus of a tris-benzamide estrogen receptor (ER) coregulator binding modulator, which resulted in a significant increase in binding affinity and cell growth inhibition potency. acs.org

The design process is often guided by computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore modeling. mdpi.com These models help to identify the key structural features required for biological activity and can be used to screen virtual libraries of compounds before their synthesis, thereby streamlining the drug discovery process. mdpi.com The synthesis of these rationally designed analogs allows for a systematic exploration of the SAR, providing valuable insights into how different structural modifications influence the biological activity of this compound derivatives.

Investigation of Molecular Recognition and Binding Mechanisms with Biological Targets

Understanding how this compound analogs interact with their biological targets at a molecular level is crucial for drug design and optimization. Molecular recognition is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. numberanalytics.com The specific arrangement of functional groups on the analog and the complementary surfaces of the biological target dictate the strength and specificity of the binding. nih.gov

The binding of these analogs can occur at various sites on a protein, including the active site (orthosteric binding) or a secondary site (allosteric binding). nih.gov Orthosteric inhibitors often compete with the natural substrate of an enzyme or the endogenous ligand of a receptor. nih.gov In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that alters the protein's function. nih.gov

For example, studies on N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC) suggest that they act as negative allosteric modulators. semanticscholar.org The slow onset of their channel-blocking effect indicates a state-dependent inhibition, and their activity is largely noncompetitive with the natural agonist, zinc ions. semanticscholar.org This suggests that these analogs bind to a site on the ZAC receptor that is distinct from the zinc-binding site, likely within the transmembrane or intracellular domains. semanticscholar.org

Computational modeling and X-ray crystallography are powerful tools for investigating these binding mechanisms. Docking studies can predict the binding pose of a ligand within a protein's binding site, highlighting key interactions. scholaris.ca For instance, in the design of novel benzamide inhibitors of the M. tuberculosis enzyme InhA, molecular docking was used to visualize how the analogs fit into the active site and to identify key interacting residues. mdpi.com

Identification of Pharmacophore Models and Key Structural Features for Activity

Pharmacophore modeling is a fundamental tool in medicinal chemistry that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. researchgate.net For this compound analogs, pharmacophore models help to define the key structural features that govern their interaction with biological targets.

A pharmacophore model typically consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. ugm.ac.id These models can be generated based on the structures of known active compounds (ligand-based) or the structure of the biological target's binding site (structure-based).

For instance, in the development of inhibitors for the M. tuberculosis enzyme InhA, a 3D-QSAR pharmacophore model was generated from a series of active N-benzyl-4-((heteroaryl)methyl) benzamides. mdpi.com This model served as a virtual screening tool to identify new, potentially more potent, analogs from a large combinatorial library. mdpi.com The model highlighted the importance of specific hydrophobic and aromatic features for inhibitory activity. mdpi.com

Similarly, for negative allosteric modulators of neuronal nicotinic receptors, pharmacophore modeling was used to identify benzamide analogs as a novel chemical class of ligands. ebi.ac.uk The lead compound, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, was identified through virtual screening based on a pharmacophore model derived from known nAChR ligands. ebi.ac.uk

Key structural features that are often important for the activity of this compound analogs include:

The Benzamide Core: This provides a rigid scaffold for the attachment of other functional groups.

The 4-tert-Butoxy Group: The bulky tert-butyl group can enhance lipophilicity and contribute to hydrophobic interactions within the binding pocket. vulcanchem.com

Substituents on the Benzamide Ring: The nature and position of substituents on the benzamide ring can significantly influence activity. For example, in the case of tris-benzamide modulators of the estrogen receptor, specific substituents were found to be critical for antiproliferative activity. acs.org

The Amide Linker: The amide group can participate in hydrogen bonding interactions with the target protein.

The "Cap" Group: The group attached to the amide nitrogen can be varied to optimize properties such as potency and selectivity.

By identifying these key features and developing robust pharmacophore models, researchers can rationally design new analogs with improved therapeutic potential.

Elucidation of Biological Mechanisms of Action (MOA) at the Molecular Level

Understanding the precise molecular mechanisms by which this compound analogs exert their biological effects is crucial for their development as therapeutic agents. These mechanisms can involve interactions with a variety of biological targets, leading to the modulation of cellular pathways.

Enzyme Inhibition and Allosteric Modulation Studies

A primary mechanism of action for many this compound analogs is the inhibition of enzyme activity. This can occur through direct competition with the enzyme's natural substrate at the active site (competitive inhibition) or by binding to an allosteric site, which induces a conformational change that reduces the enzyme's catalytic efficiency.

For example, certain benzamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. walshmedicalmedia.comresearchgate.net Some of these compounds have shown preferential inhibition of COX-1. researchgate.net Other benzamide analogs have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in gene regulation. evitachem.com For instance, 4-tert-butyl-N-(4-(hydroxycarbamoyl)phenyl)benzamide is a class I/IIb-selective HDAC inhibitor. evitachem.com

Allosteric modulation is another important mechanism. Positive allosteric modulators (PAMs) can enhance the activity of an enzyme or receptor, while negative allosteric modulators (NAMs) decrease it. frontiersin.org For example, a benzamide analog, Cmpd-6, was identified as a positive allosteric modulator of the β2-adrenoceptor (β2AR). evitachem.comnih.gov It binds to an allosteric site on the receptor, enhancing the binding of agonists and stabilizing the active state of the receptor. nih.gov This potentiation of the receptor's response to its natural ligands can have therapeutic benefits. nih.gov

The following table summarizes the enzyme inhibitory activity of selected benzamide analogs:

| Compound/Analog Class | Target Enzyme | Type of Inhibition | Reference |

| N-[4-(tert-butyl) cyclohexyl]-substituted benzamides | Cyclooxygenase (COX) | - | walshmedicalmedia.com |

| 4-tert-butyl-N-(4-(hydroxycarbamoyl)phenyl)benzamide | Histone Deacetylase (HDAC) | Class I/IIb-selective | evitachem.com |

| Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl)Benzamide)-Iron(III) complex | Ribonucleotide reductase | - | uad.ac.id |

| 3,5-di-tert-butyl-4-hydroxy-benzene derivatives | COX-2 and 5-LOX | Dual inhibition | nih.gov |

Receptor Binding and Activation/Antagonism Mechanisms

Many this compound analogs exert their effects by binding to specific receptors on the cell surface or within the cell. This binding can either activate the receptor (agonism) or block its activation by its natural ligand (antagonism).

For instance, a series of N-[I-(1-substituted 4-piperidinyl] benzamides were found to bind to 5-HT4 receptors, which are involved in gastrointestinal motility. walshmedicalmedia.com Some of these compounds showed potent binding affinity and prokinetic activity. walshmedicalmedia.com

In another example, N-(thiazol-2-yl)-benzamide analogs were identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org These compounds were shown to be negative allosteric modulators, meaning they bind to a site on the receptor other than the primary agonist binding site to inhibit its function. semanticscholar.org

The following table provides examples of receptor binding and activity for benzamide analogs:

| Compound/Analog Class | Target Receptor | Activity | Reference |

| N-[I-(1-substituted 4-piperidinyl] benzamides | 5-HT4 receptor | Agonist (prokinetic) | walshmedicalmedia.com |

| N-(thiazol-2-yl)-benzamide analogs | Zinc-Activated Channel (ZAC) | Antagonist (negative allosteric modulator) | semanticscholar.org |

| Benzamide analogs | Neuronal nicotinic receptors | Negative allosteric modulator | ebi.ac.uk |

| Benzamide analogues | Sigma-2 receptors | Selective binding | google.com.na |

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is implicated in many diseases. nih.gov Small molecules that can modulate these interactions, either by inhibiting them or stabilizing them, represent a promising class of therapeutics. nih.govnih.gov